molecular formula C12H13NO4 B3073369 1-(3-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid CAS No. 1017473-65-2

1-(3-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid

Cat. No. B3073369
CAS RN: 1017473-65-2
M. Wt: 235.24 g/mol
InChI Key: UAQMHMKPYXUWLH-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 3-Methoxyphenylpropionic acid , which is a member of methoxybenzenes. Methoxyphenylpropionic acid has a molecular formula of C10H12O3 .


Synthesis Analysis

While specific synthesis methods for “1-(3-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid” were not found, a related compound, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP), was synthesized and characterized using several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV–vis spectral methods .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like 1H NMR, 13C NMR, Fourier-transform infrared (FT-IR), and elemental analysis spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques like FT-IR, FT-Raman, NMR and UV–vis spectral methods .

Scientific Research Applications

Crystal Structure Analysis

1-(3-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid and its derivatives are significant in the field of crystallography, where their crystal structures provide insights into molecular arrangements and intermolecular interactions. For instance, studies have detailed the crystal structure of related compounds, shedding light on their supramolecular assemblies influenced by weak intermolecular interactions such as CH⋯O/CH⋯π/H⋯H. These interactions are crucial in understanding the conformational stability and reactivity of such compounds (Samipillai et al., 2016).

Supramolecular Chemistry

Research into the supramolecular chemistry of oxopyrrolidine derivatives, including 1-(3-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid, has been extensive. These compounds are known to form complex structures that are pivotal in the development of new materials and pharmaceuticals. The ability of these molecules to form diverse supramolecular arrangements through weak interactions offers a wide range of applications in material science and drug design (Samipillai et al., 2016).

Antioxidant Activity

Derivatives of 1-(3-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid have been studied for their potential antioxidant properties. Research has shown that certain derivatives exhibit potent antioxidant activities, which could be beneficial in developing treatments for oxidative stress-related diseases. For example, the antioxidant activity of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives was evaluated, revealing some compounds with significant antioxidant potential, comparable to known antioxidants like ascorbic acid (Tumosienė et al., 2019).

Synthesis of Novel Compounds

The synthesis of novel compounds using 1-(3-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid as an intermediate or starting material has been a key area of research. These synthetic pathways often lead to the creation of new molecules with potential therapeutic or material applications. For instance, the synthesis and structural characterization of beta-amino acid derivatives tethered to a pyrrolidin-2-one ring demonstrate the versatility of oxopyrrolidine derivatives in generating complex molecules with specific conformational properties (Menegazzo et al., 2006).

Future Directions

While specific future directions for “1-(3-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid” were not found, research on similar compounds like HMPA suggests potential development of functional foods and preventive pharmaceuticals targeting GPR41 .

properties

IUPAC Name

1-(3-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-17-9-4-2-3-8(7-9)13-6-5-10(11(13)14)12(15)16/h2-4,7,10H,5-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQMHMKPYXUWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCC(C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid

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